

# A Technical Guide to Quantum Chemical Calculations of 2-Aminoethanol Sulfate

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Compound of Interest

Compound Name: Ethanol, 2-amino-, sulfate (salt)

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2-aminoethanol sulfate. It covers theoretical methodologies, summarizes key quantitative data, and outlines computational workflows relevant to understanding the molecular properties and reactivity of this compound. This information is crucial for researchers in various fields, including atmospheric chemistry, materials science, and pharmacology, where the interactions of 2-aminoethanol and sulfurcontaining species are of interest.

## **Introduction to 2-Aminoethanol Sulfate**

2-Aminoethanol sulfate, also known as 2-aminoethyl hydrogen sulfate, is an organic compound with the chemical formula C<sub>2</sub>H<sub>7</sub>NO<sub>4</sub>S[1][2]. It is an ester of ethanolamine and sulfuric acid[3]. The molecule can exist in different isomeric forms, such as NH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>OSO<sub>3</sub>H and HOCH<sub>2</sub>CH<sub>2</sub>NHSO<sub>3</sub>H, depending on the reaction pathway of its formation[4]. Quantum chemical calculations are instrumental in elucidating the stable conformations, electronic structure, and reactivity of 2-aminoethanol sulfate. These computational approaches provide insights that complement experimental studies, such as rotational and vibrational spectroscopy[5][6][7].

## **Computational Methodologies**

The theoretical investigation of 2-aminoethanol sulfate and related molecules typically employs a range of quantum chemical methods. The choice of method depends on the desired accuracy



and the computational cost.

#### 2.1. Density Functional Theory (DFT)

DFT is a widely used method for studying the electronic structure of molecules. The B3LYP functional is a popular choice for spectroscopic studies as it has been shown to satisfactorily reproduce key chemical parameters[5]. For geometry optimizations and frequency calculations, various functionals and basis sets are employed.

#### 2.2. Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results, particularly for the calculation of interaction energies and reaction barriers.

#### 2.3. Molecular Dynamics (MD) Simulations

MD simulations are used to study the behavior of molecules in solution and to explore conformational space[8]. These simulations often rely on force fields that are parameterized using quantum mechanical calculations to accurately describe intramolecular and intermolecular interactions[8].

Table 1: Commonly Employed Computational Methods and Software



Methodology	Typical Application	Common Software	
Density Functional Theory (DFT)	Geometry optimization, vibrational frequencies, reaction pathways	Gaussian, ORCA, NWChem	
Møller-Plesset Perturbation Theory (MP2)	More accurate energy calculations, intermolecular interactions	Gaussian, MOLPRO, Q-Chem	
Coupled Cluster (CC)	High-accuracy benchmark calculations	MOLPRO, CFOUR, PSI4	
Atoms in Molecules (AIM)	Analysis of chemical bonds and non-covalent interactions	AIMAll, Multiwfn	
Natural Bond Orbital (NBO)	Analysis of charge distribution and orbital interactions	NBO in Gaussian, GAMESS	
Molecular Dynamics (MD)	Simulation of bulk properties and conformational dynamics	AMBER, GROMACS, NAMD	

# **Key Quantitative Data**

Quantum chemical calculations provide a wealth of quantitative data that characterize the properties of 2-aminoethanol sulfate.

Table 2: Calculated Molecular Properties of 2-Aminoethanol Sulfate and Related Species



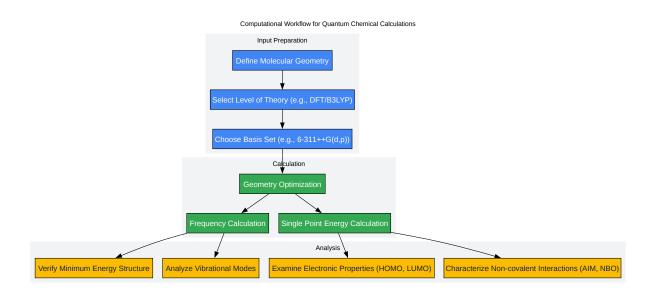
Property	Value	Method	Reference
Molecular Weight	141.15 g/mol	-	[1]
TPSA (Topological Polar Surface Area)	89.62 Ų	Computational	[1]
LogP	-1.2355	Computational	[1]
H-Bond Donors	2	-	[1]
Rotatable Bonds	3	-	[1]
Reaction Energy Barrier (SO <sub>3</sub> + MEA, gas phase)	21.9–29.4 kcal/mol	Quantum Chemical Calculation	[4]
Reaction Energy Barrier (SO <sub>3</sub> + MEA + H <sub>2</sub> O)	Reduced by at least 15.0 kcal/mol	Quantum Chemical Calculation	[4]

## **Computational Workflow and Reaction Pathways**

#### 4.1. General Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like 2-aminoethanol sulfate.





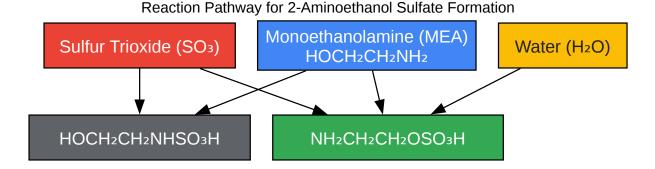
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Caption: A typical workflow for quantum chemical calculations.

#### 4.2. Formation Pathway of 2-Aminoethanol Sulfate

The reaction between sulfur trioxide (SO₃) and monoethanolamine (MEA) is a key pathway for the formation of 2-aminoethanol sulfate. Quantum chemical studies have shown that the presence of water can significantly influence the reaction mechanism and the final product[4].





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Caption: Formation pathways of 2-aminoethanol sulfate isomers.

## **Experimental Protocols for Computational Studies**

#### 5.1. Protocol for Geometry Optimization and Frequency Calculation

- Initial Structure Generation: Construct the initial 3D structure of 2-aminoethanol sulfate using molecular modeling software.
- Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
- Geometry Optimization: For each conformer, perform a full geometry optimization using a selected quantum chemical method (e.g., B3LYP/6-311++G(d,p)).
- Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
- Thermochemical Analysis: From the frequency calculation output, extract thermodynamic data such as enthalpy and Gibbs free energy.

#### 5.2. Protocol for Reaction Pathway Analysis

 Identify Reactants, Products, and Intermediates: Define the chemical species involved in the reaction.



- Locate Transition States (TS): Use a transition state search algorithm (e.g., Berny optimization to a saddle point) to find the structure of the transition state connecting reactants and products.
- Verify Transition State: Perform a frequency calculation on the TS structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
- Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to confirm that it connects the desired reactants and products.
- Calculate Reaction and Activation Energies: Compute the energy difference between the reactants, transition state, and products to determine the reaction barrier and overall reaction energy.

### Conclusion

Quantum chemical calculations are a powerful tool for investigating the properties and reactivity of 2-aminoethanol sulfate. By employing methods such as DFT and ab initio calculations, researchers can gain detailed insights into the molecule's conformational landscape, electronic structure, and reaction mechanisms. This knowledge is essential for applications in diverse areas, from understanding atmospheric aerosol formation to the rational design of new chemical entities in drug development. The combination of computational and experimental approaches provides a robust framework for advancing our understanding of this and other complex molecular systems.

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